N-(4-methoxybenzyl)-2-(2-methylphenoxy)-N-(pyridin-2-yl)acetamide
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Overview
Description
N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with a unique structure that includes methoxyphenyl, methylphenoxy, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzyl chloride with 2-methylphenol in the presence of a base to form the corresponding ether. This intermediate is then reacted with 2-pyridylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: A simpler analog with similar structural features.
2-Methoxy-5-(phenylamino)methylphenol: Another related compound with different functional groups.
Uniqueness
N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its combination of methoxyphenyl, methylphenoxy, and pyridinyl groups, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C22H22N2O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(2-methylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H22N2O3/c1-17-7-3-4-8-20(17)27-16-22(25)24(21-9-5-6-14-23-21)15-18-10-12-19(26-2)13-11-18/h3-14H,15-16H2,1-2H3 |
InChI Key |
SXGWGXIXUSVINJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
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